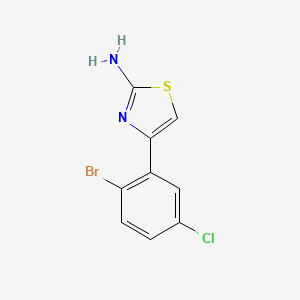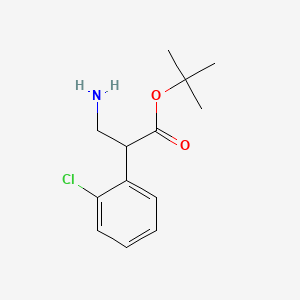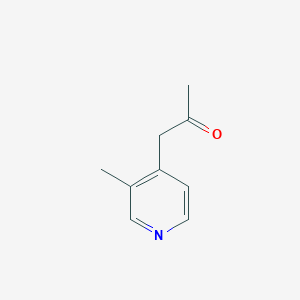![molecular formula C13H13NO2S B13535349 [1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
[1,1'-Biphenyl]-4-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ylmethanesulfonamide is an organic compound that features a biphenyl structure with a methanesulfonamide group attached to one of the phenyl rings. This compound is part of the broader class of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonamide typically involves the reaction of 4-bromobiphenyl with methanesulfonamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-ylmethanesulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The methanesulfonamide group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce sulfonic acids or other oxidized forms.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-ylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound with two connected phenyl rings.
4-Bromobiphenyl: A halogenated derivative used in similar synthetic applications.
Methanesulfonamide: The sulfonamide group without the biphenyl structure.
Uniqueness
[1,1’-Biphenyl]-4-ylmethanesulfonamide is unique due to the combination of the biphenyl structure and the methanesulfonamide group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C13H13NO2S |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
(4-phenylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,14,15,16) |
Clé InChI |
LMAMPCZIWGIPCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)








